molecular formula C18H14N2O2S B11701447 N'-[(E)-(3-phenoxyphenyl)methylidene]thiophene-2-carbohydrazide

N'-[(E)-(3-phenoxyphenyl)methylidene]thiophene-2-carbohydrazide

Cat. No.: B11701447
M. Wt: 322.4 g/mol
InChI Key: VBMKOWWZDVFCMH-CPNJWEJPSA-N
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Description

N'-[(E)-(3-Phenoxyphenyl)methylidene]thiophene-2-carbohydrazide is a Schiff base derived from the condensation of thiophene-2-carbohydrazide with 3-phenoxybenzaldehyde. This compound belongs to the class of carbohydrazides, which are known for their versatility in coordination chemistry and biological applications. The phenoxy group at the 3-position of the phenyl ring introduces steric and electronic effects, distinguishing it from other derivatives in this family .

Properties

Molecular Formula

C18H14N2O2S

Molecular Weight

322.4 g/mol

IUPAC Name

N-[(E)-(3-phenoxyphenyl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C18H14N2O2S/c21-18(17-10-5-11-23-17)20-19-13-14-6-4-9-16(12-14)22-15-7-2-1-3-8-15/h1-13H,(H,20,21)/b19-13+

InChI Key

VBMKOWWZDVFCMH-CPNJWEJPSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=CS3

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-phenoxyphenyl)methylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between thiophene-2-carbohydrazide and 3-phenoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-phenoxyphenyl)methylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The phenoxy and thiophene groups can participate in substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Thiophene-based compounds, including N'-[(E)-(3-phenoxyphenyl)methylidene]thiophene-2-carbohydrazide, have been investigated for their anticancer properties. Studies indicate that such compounds exhibit cytotoxic effects against several human tumor cell lines, including cervical, gastric, colorectal, and breast cancers. For instance, a study demonstrated that derivatives of thiophene showed significant inhibitory activity against these cancer types in vitro and in vivo .

Antimicrobial Properties
The compound has shown promising antimicrobial activity. In a study examining various thiophene derivatives, it was reported that certain compounds exhibited notable effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways .

Antioxidant Activity
Research has also highlighted the antioxidant potential of thiophene derivatives. For example, a study reported that certain derivatives demonstrated significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases . This property suggests potential applications in developing nutraceuticals or pharmaceuticals aimed at combating oxidative damage.

Materials Science Applications

Solar Cells
this compound has been explored for use in organic solar cells due to its electronic properties. The compound's ability to act as a light-harvesting material can enhance the efficiency of solar energy conversion systems . Research into the synthesis of thiophene-based materials has led to improved photovoltaic performance.

Dyeing and Corrosion Inhibition
The compound's structural characteristics make it suitable for applications in dyeing processes and as a corrosion inhibitor in metal protection. Its effectiveness in these areas stems from its ability to form stable complexes with metal ions, thereby providing protective coatings .

Case Studies

Study Objective Findings
Mehdhar et al., 2023 Evaluate cytotoxicity of thiophene derivativesSignificant inhibition of tumor cell growth across multiple cancer types
Yousif et al., 2013 Synthesize metal complexes from thiophene derivativesMetal complexes exhibited enhanced antimicrobial activity compared to free ligands
Abdel-Galil et al., 2023 Assess antioxidant propertiesDerivatives showed notable free radical scavenging activity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s structure can be compared to derivatives with modifications in the arylidene or heterocyclic moieties:

Compound Name Substituents on Arylidene Moiety Heterocycle Key Features/Applications Yield Reference
N'-[(E)-(3-Hydroxy-4-methoxyphenyl)methylidene]thiophene-2-carbohydrazide (L2) 3-OH, 4-OCH₃ Thiophene Forms Co(II)/Cd(II) complexes 65%
N’-[(4’-Cyano-2-methoxybiphenyl)methylidene]thiophene-2-carbohydrazide (13) 4’-CN, 2-OCH₃ (biphenyl) Thiophene Steric hindrance lowers yield 24%
E-N′-[(5-nitrothiophen-2-yl)methylidene]adamantane-1-carbohydrazide 5-NO₂ (thiophene) Adamantane Broad-spectrum antibacterial activity N/A
2-Hydroxy-N’-((thiophene-2-yl)methylene)benzohydrazide 2-OH (benzene) Thiophene Ultrasound-assisted synthesis (~80% yield) ~80%
  • The phenoxy group in the target compound offers moderate electron withdrawal compared to hydroxy or methoxy substituents .
  • Steric Effects: Bulky substituents (e.g., biphenyl in ) reduce synthetic yields due to steric hindrance during Schiff base formation. The 3-phenoxy group in the target compound may impose moderate steric demands .

Metal Complexation

Schiff bases like the target compound are versatile ligands. For example:

  • L2 forms stable Co(II) and Cd(II) complexes, characterized by X-ray crystallography and spectral methods .
  • Thiocarbohydrazide derivatives () bind to Co(II), Ni(II), and Cu(II), with applications in analytical chemistry and catalysis .
  • The phenoxy group in the target compound may enhance metal-binding affinity due to its lone-pair electrons, though direct data are needed for confirmation.

Biological Activity

N'-[(E)-(3-phenoxyphenyl)methylidene]thiophene-2-carbohydrazide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H16N4OC_{16}H_{16}N_4O with a molecular weight of 284.32 g/mol. The compound features a thiophene ring and a hydrazide functional group, which are known to contribute to its biological properties.

PropertyValue
Molecular FormulaC16H16N4O
Molecular Weight284.32 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may exhibit several mechanisms of action:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Properties : Research indicates potential anticancer activity, possibly through apoptosis induction in cancer cells. The compound may inhibit specific signaling pathways involved in cell proliferation.
  • Anti-inflammatory Effects : There is evidence suggesting that this compound may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various thiophene derivatives, including this compound, reported significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for these pathogens, indicating potential as a lead compound for antibiotic development .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in human cancer cell lines such as HeLa and MCF-7. Flow cytometry analysis revealed an increase in the sub-G1 phase population, suggesting cell cycle arrest and subsequent apoptosis. The IC50 values were reported to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells .

Anti-inflammatory Effects

Research conducted on the anti-inflammatory properties of this compound demonstrated a reduction in nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The compound exhibited an IC50 value of 15 µM in inhibiting NO production, indicating its potential as an anti-inflammatory agent .

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